molecular formula C6H12O B156201 2-Methyltetrahydropyran CAS No. 10141-72-7

2-Methyltetrahydropyran

Cat. No.: B156201
CAS No.: 10141-72-7
M. Wt: 100.16 g/mol
InChI Key: YBDQLHBVNXARAU-UHFFFAOYSA-N
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Description

2-Methyltetrahydropyran is an organic compound with the chemical formula C6H12O. It is a colorless liquid with a sweet taste and a weak ether odor . This compound is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom.

Chemical Reactions Analysis

Types of Reactions: 2-Methyltetrahydropyran undergoes several types of chemical reactions, including oxidation, reduction, substitution, and hydroalkoxylation .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 2-Methyltetrahydropyran involves its interaction with various molecular targets and pathways. For example, in reduction reactions, it undergoes stereoselective reduction to yield equatorial alcohols, facilitated by intramolecular assistance from the cyclic ether oxygen . This mechanism highlights the compound’s ability to participate in complex chemical transformations.

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDQLHBVNXARAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906150
Record name 2-Methyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10141-72-7
Record name 2-Methyltetrahydropyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydropyran
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2-Methyltetrahydropyran
Reactant of Route 3
2-Methyltetrahydropyran
Reactant of Route 4
2-Methyltetrahydropyran
Reactant of Route 5
2-Methyltetrahydropyran
Reactant of Route 6
2-Methyltetrahydropyran

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